molecular formula C7H8O2S2 B14527864 Methyl 3-(methylsulfanyl)thiophene-2-carboxylate CAS No. 62353-76-8

Methyl 3-(methylsulfanyl)thiophene-2-carboxylate

Cat. No.: B14527864
CAS No.: 62353-76-8
M. Wt: 188.3 g/mol
InChI Key: LYBKMBPPCIUGEL-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfanyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylsulfanyl)thiophene-2-carboxylate can be achieved through several methods. Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfanyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can form strong interactions with various biological molecules, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methylsulfanyl)thiophene-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

62353-76-8

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

methyl 3-methylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C7H8O2S2/c1-9-7(8)6-5(10-2)3-4-11-6/h3-4H,1-2H3

InChI Key

LYBKMBPPCIUGEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)SC

Origin of Product

United States

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